molecular formula C22H23N3O4S B297593 N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide

Numéro de catalogue: B297593
Poids moléculaire: 425.5 g/mol
Clé InChI: RZJNALFFKQFREG-OEAKJJBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide, also known as FMISO, is a radiopharmaceutical compound that has been extensively studied for its potential use in medical imaging. FMISO is a nitroimidazole derivative that is selectively taken up by hypoxic cells, making it a valuable tool for imaging hypoxia in various tissues. In

Mécanisme D'action

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is selectively taken up by hypoxic cells due to the low oxygen tension in these cells. The nitro group in this compound is reduced in hypoxic cells, leading to the formation of a reactive intermediate that binds to macromolecules in the cell. This binding results in the accumulation of this compound in hypoxic cells, allowing for its detection using PET imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is well-tolerated in animal studies. It is rapidly cleared from the body and does not accumulate in non-target tissues. This compound has also been shown to be stable under physiological conditions, making it a reliable imaging agent.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide is its ability to selectively target hypoxic cells, allowing for the detection and monitoring of hypoxia in various tissues. This makes it a valuable tool for studying the pathophysiology of hypoxia in various diseases. However, one limitation of this compound is its short half-life, which limits its use in longitudinal studies.

Orientations Futures

There are several future directions for the use of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide in medical imaging. One potential application is in the detection and monitoring of hypoxia in cancer, which is a common feature of solid tumors and is associated with poor prognosis and resistance to therapy. This compound could also be used to study the pathophysiology of hypoxia in other diseases such as stroke and heart disease. Additionally, the development of new radiopharmaceutical compounds that target other aspects of the hypoxic response could further enhance the use of this compound in medical imaging.

Méthodes De Synthèse

The synthesis of N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-amino-2-oxoethyl-2-furylhydrazine, followed by the addition of 4-methylbenzylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.

Applications De Recherche Scientifique

N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-4-methyl-N-(4-methylbenzyl)benzenesulfonamide has been extensively studied for its potential use in medical imaging, particularly in the detection of hypoxia in various tissues. Hypoxia is a condition in which there is a lack of oxygen supply to the tissues, which can occur in various pathological conditions such as cancer, stroke, and heart disease. This compound is selectively taken up by hypoxic cells and can be detected using positron emission tomography (PET) imaging, allowing for the non-invasive detection and monitoring of hypoxia in vivo.

Propriétés

Formule moléculaire

C22H23N3O4S

Poids moléculaire

425.5 g/mol

Nom IUPAC

N-[(E)-furan-2-ylmethylideneamino]-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C22H23N3O4S/c1-17-5-9-19(10-6-17)15-25(30(27,28)21-11-7-18(2)8-12-21)16-22(26)24-23-14-20-4-3-13-29-20/h3-14H,15-16H2,1-2H3,(H,24,26)/b23-14+

Clé InChI

RZJNALFFKQFREG-OEAKJJBVSA-N

SMILES isomérique

CC1=CC=C(C=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

SMILES canonique

CC1=CC=C(C=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.